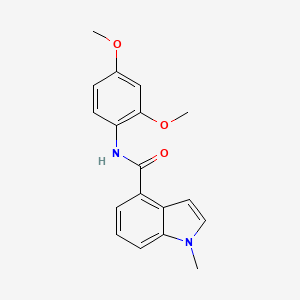![molecular formula C24H25N7O3 B6082840 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPT has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用機序
BPT binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell growth and survival. BPT-induced glutamine depletion also leads to an increase in oxidative stress and DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
BPT has been shown to induce glutamine depletion and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. BPT has also been reported to reduce tumor growth and metastasis in animal models of cancer. However, BPT has been found to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
BPT is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPT can be used in various assays to measure glutaminase activity and glutamine consumption in cancer cells. However, BPT has some limitations, including its low solubility in water and its potential to form insoluble aggregates in cell culture media.
将来の方向性
BPT has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Moreover, BPT has potential applications beyond cancer treatment, including the treatment of neurodegenerative diseases and metabolic disorders. Future research should focus on developing more potent and selective glutaminase inhibitors, as well as identifying biomarkers for patient selection and monitoring. Additionally, the combination of BPT with other anticancer drugs and immunotherapies should be explored to enhance its therapeutic potential.
In conclusion, BPT is a promising therapeutic agent for cancer treatment, with a unique mechanism of action and minimal effects on normal cells. Its potential applications in other diseases and its use as a research tool make it a valuable compound for the scientific community. Ongoing research and clinical trials will shed light on its safety and efficacy and pave the way for its future use in clinical practice.
合成法
BPT can be synthesized through a multistep process involving the condensation of 2-aminobenzoxazole with 4-(4-chlorobenzyl)morpholine, followed by the reaction with 1,3,5-triazine-2,4-diamine. The final product is obtained after purification and characterization through various spectroscopic techniques.
科学的研究の応用
BPT has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is overexpressed in several types of cancer cells, and its inhibition can lead to decreased cell proliferation and increased cell death. BPT has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, BPT has been reported to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-4-20-19(3-1)26-21(34-20)17-5-7-18(8-6-17)25-22-27-23(30-9-13-32-14-10-30)29-24(28-22)31-11-15-33-16-12-31/h1-8H,9-16H2,(H,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCABNWUAHMEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)
![6-amino-5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6082778.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B6082792.png)
![2-({[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6082802.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)